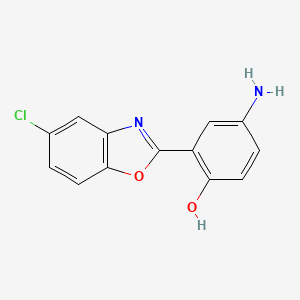

4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol

描述

属性

IUPAC Name |

4-amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2/c14-7-1-4-12-10(5-7)16-13(18-12)9-6-8(15)2-3-11(9)17/h1-6,17H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGKGFIABWHZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C2=NC3=C(O2)C=CC(=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90425203 | |

| Record name | ZINC00123096 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293737-93-6 | |

| Record name | 4-Amino-2-(5-chloro-2-benzoxazolyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=293737-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ZINC00123096 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-2-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol typically involves the reaction of 2-aminophenol with 5-chloro-2-aminobenzoxazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

化学反应分析

Types of Reactions

4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzoxazole compounds .

科学研究应用

Chemistry

In the realm of chemistry, 4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds .

Biology

Research indicates that this compound exhibits promising antimicrobial and antifungal properties. Studies have shown its effectiveness against various microbial strains, suggesting its potential as a therapeutic agent .

Medicine

In medicinal chemistry, ongoing studies are exploring its use as a precursor for drug development. The compound's unique functional groups may allow it to interact with biological targets effectively, leading to the development of novel therapeutic agents .

Case Studies

Several studies have documented the efficacy of this compound in various applications:

Industrial Applications

Beyond research applications, this compound finds utility in industrial processes:

作用机制

The mechanism of action of 4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

相似化合物的比较

Chemical Identity :

- IUPAC Name: 4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol

- CAS Number : 293737-93-6

- Molecular Formula : C₁₃H₉ClN₂O₂

- Molecular Weight : 260.68 g/mol

- Structural Features: Comprises a benzoxazole core substituted with a chlorine atom at position 5, a phenolic hydroxyl group at position 2, and an amino group at position 4 of the benzene ring .

Applications :

Primarily used in industrial and scientific research, particularly in the synthesis of bioactive molecules and materials science .

Comparison with Structurally Similar Compounds

4-(5-Chlorobenzoxazol-2-yl)aniline (Compound 3)

- Structure: Lacks the phenolic hydroxyl group present in the target compound; instead, it has an aniline group at position 4 of the benzene ring .

- Synthesis: Prepared via ring closure of 2-amino-4-chlorophenol and 4-aminobenzoic acid in polyphosphoric acid (PPA) .

- Key Differences: Solubility: The phenolic -OH group in the target compound enhances polarity and aqueous solubility compared to the aniline derivative. Reactivity: The amino group in compound 3 is more nucleophilic, enabling acylation reactions (e.g., formation of amides 4 and 5) .

5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole

- Structure : Replaces benzoxazole with a benzothiazole core and includes a methoxy group on the phenyl ring .

- Key Differences: Electronic Effects: The sulfur atom in benzothiazole alters electron distribution compared to the oxygen in benzoxazole, impacting binding to biological targets. Stability: Methoxy groups generally increase lipophilicity and metabolic stability compared to phenolic -OH groups .

MK-4305 (Suvorexant)

- Structure : Contains a 5-chloro-1,3-benzoxazol-2-yl moiety linked to a diazepane-triazole pharmacophore .

- Application : Dual orexin receptor antagonist approved for insomnia treatment .

- Key Differences: Complexity: MK-4305’s extended structure enables high receptor affinity, unlike the simpler target compound. Functionality: The triazole and diazepane groups in MK-4305 facilitate CNS penetration, a property absent in the phenolic derivative .

Tabular Comparison of Key Features

Research Findings and Implications

- Synthetic Flexibility: The amino and hydroxyl groups in the target compound allow for derivatization, but its simplicity limits direct pharmacological use compared to MK-4305 .

- Biological Activity : Benzoxazole derivatives generally exhibit moderate bioactivity, but optimization (e.g., MK-4305’s triazole group) is required for therapeutic efficacy .

- Safety Profile : The target compound’s safety data align with standard research chemicals, while MK-4305 undergoes rigorous toxicity profiling due to clinical use .

生物活性

4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol (CAS Number: 293737-93-6) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.

- Molecular Formula : C13H9ClN2O2

- Molecular Weight : 260.682 g/mol

- Structural Characteristics : The compound features a benzoxazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with a benzoxazole structure often exhibit antimicrobial properties. A study evaluated various derivatives, including those similar to this compound, against different bacterial strains.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Bacillus subtilis (Gram-positive) | [Value] |

| Escherichia coli (Gram-negative) | [Value] | |

| Candida albicans (Fungal) | [Value] |

The results showed selective activity against Gram-positive bacteria, indicating potential for development as an antibacterial agent. However, the overall antimicrobial efficacy was moderate compared to established antibiotics .

Anticancer Activity

The cytotoxic effects of benzoxazole derivatives have been extensively studied. Notably, compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | [Value] |

| A549 (Lung) | [Value] |

| HepG2 (Liver) | [Value] |

| HCT116 (Colorectal) | [Value] |

These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies. The mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells .

Structure–Activity Relationship (SAR)

The biological activity of benzoxazole derivatives is often influenced by their chemical structure. Modifications at specific positions can enhance or diminish their efficacy:

- Substituents : Electron-donating groups generally increase antibacterial activity.

- Positioning : The placement of functional groups on the benzene ring affects the compound's interaction with biological targets.

A detailed SAR analysis of related compounds revealed that variations in substituents can lead to significant changes in biological activity .

Case Study 1: Anticancer Screening

In a comprehensive screening of benzoxazole derivatives, researchers identified this compound as a promising candidate due to its selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for therapeutic applications and warrants further investigation into its mechanisms of action.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus. The results indicated that it exhibited significant inhibitory effects, suggesting potential use in treating bacterial infections resistant to conventional antibiotics .

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol to improve yield and purity?

- Methodological Answer : The synthesis can be optimized by refluxing substituted benzaldehyde derivatives with aminotriazole precursors in absolute ethanol under acidic conditions (e.g., glacial acetic acid). Post-reaction purification via solvent evaporation under reduced pressure and filtration is critical to isolate the solid product. Monitoring reaction progress using thin-layer chromatography (TLC) and optimizing stoichiometric ratios (e.g., 1:1 molar ratio of reactants) can enhance yield .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the aromatic and amine proton environments. Infrared (IR) spectroscopy identifies functional groups such as C=N (benzoxazole) and N-H (amine). High-resolution mass spectrometry (HRMS) validates molecular weight, while high-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) .

Q. How can researchers evaluate the biological activity of this compound in vitro?

- Methodological Answer : Standard assays include:

- Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., ATPase activity).

- Receptor binding : Radioligand displacement studies (e.g., adenosine A2A receptor antagonism, as seen in benzoxazole derivatives).

- Cytotoxicity : MTT or resazurin assays on cancer cell lines. Ensure proper controls (e.g., DMSO vehicle) and replicate experiments (n ≥ 3) to confirm reproducibility .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer : Discrepancies may arise from assay sensitivity (e.g., fluorophore interference) or cellular uptake variability. Solutions include:

- Cross-validation : Compare results from orthogonal assays (e.g., SPR vs. fluorescence polarization).

- Solubility optimization : Use co-solvents (e.g., cyclodextrins) to enhance bioavailability.

- Metabolic stability testing : Perform liver microsome assays to rule out rapid degradation .

Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound?

- Methodological Answer :

- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-position of benzoxazole to enhance receptor binding.

- Scaffold hybridization : Combine with thiophene or pyrazole moieties (e.g., as in 5-chloro-2-[5-(6-chloro-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole) to modulate lipophilicity.

- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors (e.g., adenosine A2A) .

Q. What experimental designs are recommended for assessing photophysical properties relevant to fluorescence-based applications?

- Methodological Answer :

- Solvatochromism studies : Measure emission spectra in solvents of varying polarity (e.g., hexane to DMSO) to evaluate polarity-dependent fluorescence shifts.

- Quantum yield calculation : Use integrating sphere-equipped spectrophotometers with reference standards (e.g., quinine sulfate).

- Time-resolved fluorescence : Determine excited-state lifetimes via time-correlated single-photon counting (TCSPC) .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in purity assessments between HPLC and NMR?

- Methodological Answer :

- HPLC-MS coupling : Confirm molecular ion peaks to distinguish impurities from degradation products.

- NMR relaxation delays : Use longer relaxation times (D1 > 5×T1) to ensure accurate integration of minor peaks.

- Spiking experiments : Add known impurities to the sample and monitor retention time shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。